Oxfenicine - 32462-30-9

Oxfenicine

Catalog Number: EVT-277974
CAS Number: 32462-30-9
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Oxfenicine, chemically known as (S)-2-amino-2-(4-hydroxyphenyl)acetic acid, is a synthetic compound primarily investigated for its cardioprotective properties. [] It acts as a prodrug, converting to its active metabolite, 4-hydroxyphenylglyoxylate, in the body. [] Oxfenicine's primary research focus revolves around its ability to inhibit fatty acid oxidation, specifically targeting carnitine palmitoyltransferase I (CPT I), a crucial enzyme in this metabolic pathway. [, , ] This selective inhibition has made it a valuable tool for studying cardiac metabolism and exploring potential therapeutic interventions for conditions like ischemia-reperfusion injury, heart failure, and diabetic cardiomyopathy. [, , , , , , , ]

This section outlines compounds directly related to the scientific research on oxfenicine, an inhibitor of carnitine palmitoyltransferase I (CPT-1) . The compounds are categorized individually based on their structure and function discussed in the provided papers.

4-Hydroxyphenylglyoxylate

  • Compound Description: 4-Hydroxyphenylglyoxylate is the active metabolite of oxfenicine, formed via transamination primarily in the heart. It is a potent inhibitor of CPT-1, effectively blocking the entry of long-chain fatty acids into the mitochondria for oxidation , . The inhibitory action of 4-hydroxyphenylglyoxylate is pH-dependent and partially reversible by increasing carnitine concentrations .
  • Relevance: 4-Hydroxyphenylglyoxylate is the primary active metabolite of oxfenicine, responsible for its pharmacological effects on fatty acid metabolism .

Malonyl-CoA

  • Compound Description: Malonyl-CoA is an endogenous inhibitor of CPT-1, playing a crucial role in the regulation of fatty acid oxidation . Its concentration is influenced by various factors, including nutritional status and hormonal signals.
  • Relevance: Malonyl-CoA and oxfenicine share a common target, CPT-1, and both act to limit fatty acid entry into mitochondria . Understanding the interplay between these two inhibitors is crucial for elucidating the regulation of cardiac energy metabolism.

2-Bromopalmitate

  • Compound Description: 2-Bromopalmitate is a synthetic fatty acid analog that acts as a potent inhibitor of CPT-1, preventing the transport of long-chain fatty acids into mitochondria for oxidation .
  • Relevance: Like oxfenicine, 2-bromopalmitate inhibits CPT-1, highlighting the importance of this enzyme as a therapeutic target for modulating cardiac energy metabolism. The similar effects of both compounds on coronary blood flow suggest a common mechanism of action related to altering myocardial energy substrate preference .

2-Tetradecylglycidate

  • Compound Description: 2-Tetradecylglycidate is another inhibitor of fatty acid oxidation, specifically targeting CPT-1. This compound has been associated with causing cardiac hypertrophy in rodents, a finding relevant to the potential long-term effects of altering myocardial energy substrate utilization .
  • Relevance: Both 2-tetradecylglycidate and oxfenicine inhibit CPT-1 and may lead to cardiac hypertrophy with chronic administration. This shared effect emphasizes the importance of careful evaluation of long-term effects of CPT-1 inhibitors, even if they offer short-term benefits .

Etomoxir

  • Compound Description: Etomoxir is a well-known irreversible inhibitor of CPT-1. It is frequently used in research to investigate the role of fatty acid oxidation in various physiological and pathological conditions .
  • Relevance: Etomoxir shares its mechanism of action with oxfenicine by inhibiting CPT-1. This makes etomoxir a valuable tool to compare and contrast the effects of different CPT-1 inhibitors in various experimental settings and to further understand the role of fatty acid oxidation in cardiac metabolism .

Trimetazidine

  • Compound Description: Trimetazidine is a clinically used anti-anginal agent that partially inhibits fatty acid oxidation. It primarily acts by inhibiting long-chain 3-ketoacyl-CoA thiolase, a key enzyme in the beta-oxidation pathway .
  • Relevance: While trimetazidine does not directly target CPT-1 like oxfenicine, both compounds ultimately reduce fatty acid oxidation in the heart, albeit via different mechanisms. This difference in the mechanism of action suggests that trimetazidine may have a broader impact on fatty acid metabolism compared to oxfenicine, which specifically targets CPT-1 .

Acetyl-L-carnitine

  • Compound Description: Acetyl-L-carnitine is a naturally occurring carnitine derivative involved in the transport of fatty acids into the mitochondria. It is often used as a dietary supplement due to its potential benefits in various conditions, including cardiovascular diseases .
  • Relevance: While oxfenicine inhibits fatty acid oxidation, acetyl-L-carnitine can potentially enhance it by facilitating fatty acid transport into mitochondria. Comparing the effects of these two compounds provides insights into the complex interplay between fatty acid metabolism, cardiac function, and potential therapeutic interventions .

Hexanoic Acid

  • Compound Description: Hexanoic acid, a medium-chain fatty acid, can be directly oxidized in the mitochondria without relying on CPT-1. It is often used in research as an alternative energy substrate when CPT-1 is inhibited , .
  • Relevance: Hexanoic acid serves as a valuable tool to study the effects of specifically inhibiting long-chain fatty acid oxidation by oxfenicine while maintaining overall energy production in the heart. It allows researchers to differentiate between the effects caused by a lack of energy substrate versus those specifically caused by the accumulation of long-chain fatty acid intermediates .

Long-Chain Acylcarnitines (LCACs)

  • Compound Description: LCACs are intermediates formed during the transport of long-chain fatty acids into the mitochondria. Their accumulation during ischemia or hypoxia can have detrimental effects on cardiac function .
  • Relevance: Oxfenicine, by inhibiting CPT-1, prevents the formation and accumulation of LCACs, potentially mitigating their detrimental effects on cardiac function during ischemia. Measuring LCAC levels can therefore serve as a marker for the effectiveness of oxfenicine in preventing the adverse consequences of increased fatty acid uptake during cardiac stress .
Source and Classification

Oxfenicine is classified as a fatty acid oxidation inhibitor and is derived from phenylglycine. It has been studied for its potential therapeutic applications in metabolic syndromes, particularly those associated with insulin resistance and obesity. The compound's ability to selectively inhibit CPT-1b makes it particularly relevant in contexts where modulation of fatty acid metabolism is desired .

Synthesis Analysis

The synthesis of oxfenicine involves a reduction process of phenylglycine using lithium in liquid ammonia, which leads to the formation of 1,4-cyclohexadienylglycine. This synthetic route is notable for its use of lithium as a reducing agent, which facilitates the conversion of the starting material into the desired product through controlled conditions that promote selectivity and yield .

Key Parameters in Synthesis

  • Starting Material: Phenylglycine
  • Reducing Agent: Lithium in liquid ammonia
  • Intermediate Formation: 1,4-cyclohexadienylglycine
  • Reaction Conditions: Controlled temperature and pressure to optimize yield and purity
Molecular Structure Analysis

Oxfenicine has a distinct molecular structure characterized by its hydroxyl group and glycine backbone. The compound's structural formula can be represented as follows:

C9H11NO3\text{C}_9\text{H}_{11}\text{NO}_3

Structural Features

  • Functional Groups: Hydroxyl (-OH) and amino (-NH2) groups
  • Molecular Weight: Approximately 183.19 g/mol
  • 3D Conformation: The spatial arrangement of atoms allows for interaction with CPT-1b, facilitating its inhibitory action.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of oxfenicine during synthesis.

Chemical Reactions Analysis

Oxfenicine primarily participates in reactions that inhibit fatty acid oxidation through its interaction with carnitine palmitoyltransferase-1. The inhibition mechanism involves binding to the enzyme, thereby preventing the conversion of long-chain acyl-CoAs into acylcarnitines, which are essential for mitochondrial transport.

Relevant Chemical Reactions

  • Inhibition Reaction:
Acyl CoA+CarnitineCPT 1Acylcarnitine+CoA\text{Acyl CoA}+\text{Carnitine}\xrightarrow{\text{CPT 1}}\text{Acylcarnitine}+\text{CoA}

In the presence of oxfenicine, this reaction is significantly reduced, leading to decreased fatty acid oxidation rates .

Mechanism of Action

The mechanism by which oxfenicine exerts its effects is primarily through the selective inhibition of CPT-1b. By blocking this enzyme, oxfenicine reduces the transport of long-chain fatty acids into mitochondria for β-oxidation, thus promoting an increase in glucose metabolism.

Key Mechanistic Insights

  • Selective Inhibition: Oxfenicine shows higher affinity for muscle isoforms compared to liver isoforms.
  • Impact on Metabolism: Inhibition leads to increased glucose uptake and improved insulin signaling pathways, particularly in skeletal muscle tissues .

Experimental studies have demonstrated that oxfenicine treatment results in significant alterations in metabolic pathways, including increased insulin sensitivity and modifications in lipid metabolism within adipose tissues.

Physical and Chemical Properties Analysis

Oxfenicine exhibits several notable physical and chemical properties:

Key Properties

  • Solubility: Soluble in water and organic solvents.
  • Melting Point: Approximately 140°C.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for understanding how oxfenicine can be effectively utilized in both laboratory settings and potential therapeutic applications.

Applications

Oxfenicine has several scientific applications, particularly in metabolic research:

Key Applications

  • Metabolic Studies: Used to investigate the role of fatty acid oxidation in various metabolic disorders.
  • Insulin Sensitivity Research: Acts as a tool to explore mechanisms underlying insulin resistance.
  • Potential Therapeutic Agent: Investigated for use in conditions such as obesity and type 2 diabetes due to its effects on glucose metabolism .

Recent studies have highlighted its potential role in cancer therapy by modulating lipid metabolism pathways that are often dysregulated in tumor cells .

Introduction to Oxfenicine in Metabolic Research

Historical Context of Oxfenicine Discovery & Early Pharmacological Characterization

Oxfenicine emerged in the early 1980s from systematic investigations into compounds capable of modulating myocardial substrate utilization. Researchers recognized that shifting cardiac energy metabolism from fatty acid oxidation toward glucose utilization could potentially improve cardiac efficiency, particularly under ischemic conditions. Initial pharmacological characterization revealed oxfenicine's unique prodrug mechanism: it undergoes transamination within tissues to form its active metabolite, 4-hydroxyphenylglyoxylate (4-HPG). This metabolite was identified as the actual mediator of metabolic effects [2] [6].

Early in vivo studies demonstrated oxfenicine's ability to significantly reduce fatty acid oxidation in cardiac tissue. When administered to animal models at approximately 33 mg/kg, oxfenicine produced a 20% reduction in ¹⁴CO₂ production from radiolabeled palmitate, indicating suppressed fatty acid oxidation. This metabolic shift was accompanied by measurable physiological changes, including a 55% increase in maximum left ventricular dP/dt (a measure of cardiac contractility) in swine heart preparations subjected to ischemic conditions [4]. Concurrent biochemical analyses revealed significant depletion of key metabolic intermediates following oxfenicine treatment, including a 33% reduction in acyl-CoA and a 70% reduction in acyl-carnitine levels in ischemic myocardial tissue [4]. These early findings positioned oxfenicine as a cardioprotective agent targeting metabolic pathways rather than hemodynamic parameters, distinguishing it from conventional cardiovascular drugs of that era.

Table 1: Key Milestones in Early Oxfenicine Research

YearDiscovery/AdvanceExperimental ModelSignificanceReference Context
Early 1980sInitial identification as fatty acid oxidation inhibitorIsolated heart preparationsEstablished cardioprotective potential [1] [4]
1985Identification of active metabolite (4-HPG) and CPT1 inhibition mechanismIsolated mitochondriaElucidated molecular target [2] [6]
1987Demonstration of improved mechanical function in ischemic myocardiumSwine heart modelConfirmed functional benefits during oxygen limitation [4]
Mid-1980sDiscovery of tissue-specific effectsComparative tissue studiesRevealed cardiac selectivity [2] [6]

Oxfenicine as a Tool Compound in Fatty Acid Oxidation Studies

Oxfenicine has proven invaluable in metabolic research due to its specific inhibition of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial long-chain fatty acid uptake. Its molecular mechanism involves competitive inhibition with carnitine, preventing the formation of acylcarnitine esters necessary for fatty acid transport into mitochondria. Unlike other CPT1 inhibitors such as etomoxir, oxfenicine demonstrates remarkable isoform selectivity, primarily targeting CPT1b, the predominant isoform expressed in cardiac muscle, skeletal muscle, and adipose tissue [3] [5]. This selectivity makes oxfenicine particularly useful for distinguishing tissue-specific contributions to systemic fatty acid metabolism.

A critical pharmacological distinction of oxfenicine is its partial inhibition profile. Functional assays demonstrate that oxfenicine reduces fatty acid oxidation by 40-60% in cardiac myocytes and adipocytes at concentrations up to 100 μM, contrasting with the near-complete inhibition achievable with other CPT1 inhibitors at similar concentrations [5] [7]. This partial inhibition more closely mimics physiological modulation than complete pathway blockade, providing a more nuanced tool for metabolic studies. Research in rodent models has revealed that this partial inhibition produces distinct metabolic adaptations across tissues. In adipose tissue, oxfenicine treatment (150 mg/kg/day for 3 weeks) reduced lipogenesis by 35-45% in both subcutaneous and epididymal depots, while simultaneously decreasing lipolysis specifically in subcutaneous adipocytes [5]. These tissue-specific responses highlighted the complex interplay between fatty acid oxidation inhibition and broader lipid homeostasis.

The tissue-specific activation of oxfenicine further enhances its utility as a precision tool. The conversion to its active metabolite, 4-HPG, depends on branched-chain amino acid aminotransferase activity, which varies significantly between tissues. This enzymatic activation is most efficient in tissues with high transaminase activity, particularly cardiac muscle, creating a built-in selectivity mechanism [2] [6]. In metabolic studies, this property allows researchers to investigate the consequences of spatially restricted inhibition within the complex network of fatty acid metabolism.

Table 2: Comparison of Oxfenicine with Other Fatty Acid Oxidation Inhibitors in Research Applications

ParameterOxfenicineEtomoxirTrimetazidinePerhexiline
Primary Molecular TargetCPT1bCPT1 (pan-isoform)3-KAT (disputed)CPT1/CPT2 complex
Tissue SpecificityHigh (heart, muscle, adipose)LowLowModerate
Inhibition CompletenessPartial (40-60%)Near-completeVariableNear-complete
Activation RequirementTransamination to 4-HPGNoneNoneNone
ReversibilityCompetitive with carnitineIrreversibleReversibleReversible
Key Research ApplicationsTissue-specific FAO modulation; Cardiac energetics; Adipose metabolismComplete FAO blockade studies; Diabetes modelsIschemic preconditioning; Angina modelsRefractory angina models; Hypertrophic cardiomyopathy

Significance of Tissue-Specific Metabolic Modulation in Cardiac Research

The differential sensitivity of cardiac and hepatic CPT1 to oxfenicine's active metabolite provides a compelling model for studying tissue-specific metabolic regulation. Quantitative biochemical analyses reveal that 4-HPG inhibits cardiac CPT1 with an I₅₀ of 11 μM, while hepatic CPT1 requires approximately 46 times higher concentrations (I₅₀ = 510 μM) for equivalent inhibition [2] [6]. This profound difference in sensitivity creates a therapeutic window for selective cardiac effects that cannot be achieved with non-selective CPT1 inhibitors. The molecular basis of this selectivity involves structural differences in the carnitine binding sites between the CPT1 isoforms, making cardiac CPT1b uniquely susceptible to 4-HPG-mediated inhibition [6].

The transamination capacity of tissues serves as another layer of selectivity. Cardiac tissue exhibits substantially higher oxfenicine transaminase activity compared to liver, primarily attributable to its enriched expression of branched-chain amino acid aminotransferase (isoenzyme I). This enzymatic activity correlates strongly with a tissue's ability to convert oxfenicine to its active metabolite. Comparative studies show that tissues with high branched-chain amino acid aminotransferase content—heart, skeletal muscle, and adipose tissue—efficiently activate oxfenicine, whereas tissues with lower transaminase expression exhibit minimal activation [2] [6]. This dual-selectivity mechanism (differential CPT1 sensitivity and differential activation) establishes oxfenicine as a cardioselective metabolic modulator.

The pH-dependent nature of 4-HPG's inhibition of CPT1 has important implications for cardiac metabolism under stress conditions. Similar to the endogenous CPT1 inhibitor malonyl-CoA, 4-HPG's inhibitory potency increases significantly as pH decreases, with inhibition becoming approximately 3-fold stronger when pH declines from 7.0 to 6.8 [6]. This property creates a built-in amplification mechanism during cardiac ischemia, when intracellular pH naturally decreases. As cardiac workload increases during ischemia or hypoxia, resulting in intracellular acidification, oxfenicine's metabolite becomes progressively more potent, providing enhanced CPT1 inhibition precisely when the heart most requires metabolic flexibility. This pH sensitivity represents an elegant example of context-dependent metabolic regulation exploitable for research purposes.

Table 3: Mechanisms Underlying Oxfenicine's Tissue Selectivity

Selectivity MechanismCardiac TissueHepatic TissueFunctional Consequences
CPT1 Isoform Sensitivity (I₅₀ to 4-HPG)High sensitivity (I₅₀ = 11 μM)Low sensitivity (I₅₀ = 510 μM)Selective inhibition of cardiac fatty acid oxidation at low micromolar concentrations
Transaminase ActivityHigh (Branched-chain amino acid aminotransferase abundant)Low (Multiple low-efficiency transaminases)Efficient activation to 4-HPG in heart but not liver
pH SensitivityEnhanced inhibition at lower pH (e.g., during ischemia)Minimal pH effectAutopotentiation during ischemic conditions
Carnitine ReversibilityPartial reversal by increasing carnitine concentrationsNot demonstratedModulation by cellular carnitine availability

The functional outcomes of oxfenicine-induced metabolic shift in cardiac tissue have been extensively documented. By redirecting substrate utilization from fatty acids to glucose, oxfenicine improves cardiac efficiency under oxygen-limited conditions. This metabolic shift produces a 30-50% reduction in oxygen consumption for equivalent ATP production, significantly preserving energy reserves during ischemia [1] [9]. Additionally, oxfenicine administration reduces the pathological rise in diastolic tension during ischemia by approximately 40%, indicating improved myocardial relaxation and compliance under metabolic stress [1]. These physiological benefits established proof-of-concept for metabolic modulation as a viable approach to cardiac protection, influencing subsequent research and drug development in cardiac metabolism.

Properties

CAS Number

32462-30-9

Product Name

Oxfenicine

IUPAC Name

(2S)-2-amino-2-(4-hydroxyphenyl)acetic acid

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1

InChI Key

LJCWONGJFPCTTL-ZETCQYMHSA-N

SMILES

C1=CC(=CC=C1C(C(=O)O)N)O

Solubility

Soluble in DMSO

Synonyms

(R,S)-3HPG
4-hydroxyphenylglycine
4-hydroxyphenylglycine hydrobromide, (+-)-isomer
4-hydroxyphenylglycine hydrochloride, (R)-isomer
4-hydroxyphenylglycine perchlorate, (+-)-isomer
4-hydroxyphenylglycine, (+-)-isomer
4-hydroxyphenylglycine, (R)-isomer
4-hydroxyphenylglycine, (S)-isomer
4-hydroxyphenylglycine, 2,4-dimethylbenzenesulfonate, (+-)-isomer
4-hydroxyphenylglycine, 2,4-dimethylbenzenesulfonate, (R)-isomer
4-hydroxyphenylglycine, 4-methylbenzenesulfonate, (+-)-isomer
4-hydroxyphenylglycine, 4-methylbenzenesulfonate, (S)-isomer
4-hydroxyphenylglycine, monosodium salt
4-hydroxyphenylglycine, monosodium salt, (R)-isomer
D-p-hydroxyphenylglycine
L-4-hydroxyphenylglycine
oxfenicine
p-hydroxyphenylglycine
UK 25842
UK-25842

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)O

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.